Cyclopentanimine
Description
Cyclopentanimine is a nitrogen-containing heterocyclic compound characterized by a cyclopentane ring with an imine functional group (C=N). For instance, photocycloaddition reactions using Cu(I) catalysts (e.g., TpCu) enable the formation of norbornene derivatives with high yields (up to 98%) . These compounds are of interest in medicinal chemistry and materials science due to their structural versatility.
Properties
IUPAC Name |
cyclopentanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHPDZCVINDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579273 | |
| Record name | Cyclopentanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74002-22-5 | |
| Record name | Cyclopentanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanimine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia or primary amines under acidic or basic conditions. This reaction typically proceeds via the formation of an intermediate imine, which then undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of cyclopentanone oxime. This method is advantageous due to its high yield and efficiency. The reaction is typically carried out under high pressure and temperature, using a suitable catalyst such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone.
Reduction: It can be reduced to cyclopentylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products
Oxidation: Cyclopentanone
Reduction: Cyclopentylamine
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Chemical Synthesis
Cyclopentanimine as a Building Block:
this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse functionalization, making it a valuable building block in organic chemistry.
- Applications in Synthesis:
- Used in the preparation of cyclopentylamine derivatives.
- Acts as a precursor for the synthesis of nitrogen-containing heterocycles.
Table 1: Key Reactions Involving this compound
Catalytic Applications
Catalysts in Organic Reactions:
this compound derivatives have been utilized in catalytic processes, particularly in amination reactions where they enhance the efficiency and selectivity of catalysts.
- Case Study: Hydrogen-Borrowing Amination
A study demonstrated the effectiveness of Pt/CeO2 catalysts in the hydrogen-borrowing amination of cyclopentanol using this compound as a model substrate. The results indicated that specific catalyst structures significantly influenced reactivity and product yield, showcasing this compound's role in optimizing catalytic performance .
Table 2: Performance of Catalysts with this compound
| Catalyst Type | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Pt/CeO2 | Hydrogen-borrowing amination | 84% | Best performance observed |
| Ru/Nb2O5 | Ketone reductive amination | 84% | Stable over multiple runs |
Pharmaceutical Applications
Role in Drug Development:
this compound and its derivatives are explored for their potential therapeutic applications. They are particularly relevant in the synthesis of pharmacologically active compounds.
- Pharmaceutical Synthesis:
- Cyclopentylamine is used as an intermediate in the production of various drugs and agrochemicals.
- Investigated for its potential use in synthesizing novel anti-cancer agents.
Case Study: Synthesis of Anticancer Agents
Research has highlighted the use of this compound derivatives in synthesizing compounds with potential anti-cancer properties, emphasizing its versatility and importance in medicinal chemistry .
Mechanism of Action
The mechanism of action of cyclopentanimine involves its interaction with various molecular targets. The nitrogen atom in the imine group can act as a nucleophile, participating in various chemical reactions. In biological systems, this compound derivatives may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentylamine (CAS 1003-03-8)
- Structure : A primary amine with a cyclopentane ring (C₅H₁₁N).
- Properties : Colorless to yellow liquid, miscible with water, and emits an amine-like odor .
- Applications : Used in pharmaceuticals, agrochemicals (e.g., pesticide synthesis), and as a precursor for rubber additives .
- Safety : Classified as hazardous; requires careful handling due to toxicity and reactivity .
Cyclopentanemethylamine (CAS 6053-81-2)
- Structure : A secondary amine with a methyl group attached to the cyclopentane ring (C₆H₁₃N).
- Properties : Molecular weight 99.17 g/mol; structurally similar to cyclopentanimine but lacks the imine group .
- Synthesis : Prepared via reductive amination or alkylation of cyclopentylamine derivatives.
2-Aminocyclopentanemethanamine (CAS 21544-02-5)
- Structure : Features two amine groups on the cyclopentane ring (C₆H₁₄N₂).
- Applications: Potential use in chelating agents or polymer crosslinkers due to its bifunctional amine groups .
N-Substituted Cyclopentanamine Derivatives
- 2-Butyl-N-propyl-cyclopentanamine (CAS 105317-83-7): A branched derivative explored in surfactant synthesis .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| This compound* | C₅H₉N | 83.13 | N/A | Imine functional group |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 1003-03-8 | Primary amine |
| Cyclopentanemethylamine | C₆H₁₃N | 99.17 | 6053-81-2 | Methyl-substituted amine |
| 2-Aminocyclopentanemethanamine | C₆H₁₄N₂ | 114.19 | 21544-02-5 | Bifunctional amine |
*Theoretical data for this compound inferred from analogs.
Biological Activity
Cyclopentanimine, a compound derived from cyclopentanone, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is a cyclic amine that has been studied for its various biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound's structure allows it to interact with biological targets effectively, leading to diverse pharmacological activities.
1. Anti-Cancer Properties
Research has shown that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating exo-methylene cyclopentanone tetracyclic diterpenoids, compounds derived from this compound demonstrated potent antitumor activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | Hep-G2 | 0.9 |
| 3b | MDA-MB-231 | 1.5 |
These values indicate that the compounds are more effective than the standard chemotherapy drug Adriamycin, suggesting their potential as novel anticancer agents .
2. Neuroprotective Effects
This compound derivatives have also been investigated for their neuroprotective properties. A specific derivative, 3NCP (2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone), was tested in a mouse model of Alzheimer's disease (AD). The results indicated:
- Reduction in Amyloid Plaques : Treatment with 3NCP significantly reduced the formation of β-amyloid plaques in the brain.
- Decreased BACE-1 Expression : The expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) was significantly lowered following treatment.
The study utilized behavioral tests such as the Barnes maze and elevated plus maze to assess cognitive function, showing promising results for cognitive enhancement in treated mice .
3. Antioxidant and Anti-inflammatory Activities
This compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. In vitro studies have demonstrated its ability to reduce nitric oxide production in macrophages, indicating anti-inflammatory effects:
| Compound | IC50 (µM) |
|---|---|
| This compound | 10.24 |
This activity suggests that this compound could play a role in managing inflammatory conditions .
Case Study 1: Neuroprotection in Alzheimer's Disease
In a controlled study involving transgenic mice (5xFAD), treatment with 3NCP resulted in significant improvements in memory and learning capabilities compared to untreated controls. The findings were supported by histopathological analysis showing reduced amyloid plaque load:
- Behavioral Tests : Significant improvements were observed in the light/dark box test and elevated plus maze.
- Histological Findings : Thioflavin-S staining revealed decreased amyloid plaque density post-treatment.
These results highlight the potential of this compound derivatives as therapeutic agents for neurodegenerative diseases .
Case Study 2: Antitumor Activity
A series of cyclopentanone-derived compounds were synthesized and evaluated for their antitumor efficacy against different cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, leading to further exploration into their mechanisms of action and potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
